N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide
Description
Its structure features:
- A 3-methyl-1H-pyrazole core fused to a 1-phenyl-pyrazolo[3,4-d]pyrimidine system.
- A 4-(trifluoromethyl)benzamide substituent at the 5-position of the pyrazole ring.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazolo-pyrimidine core enables π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C23H16F3N7O |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H16F3N7O/c1-14-11-19(30-22(34)15-7-9-16(10-8-15)23(24,25)26)33(31-14)21-18-12-29-32(20(18)27-13-28-21)17-5-3-2-4-6-17/h2-13H,1H3,(H,30,34) |
InChI Key |
HAFNNALCTRFXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl and trifluoromethylbenzamide groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions. In studies of analogous pyrazolo[3,4-d]pyrimidine derivatives, hydrolysis with 6 M HCl at reflux yields carboxylic acid intermediates while retaining the pyrazole-pyrimidine scaffold. For this compound, controlled hydrolysis of the amide bond could produce 4-(trifluoromethyl)benzoic acid and a pyrazolyl-amine fragment.
Key Conditions :
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6 M HCl, 100°C, 12 h | 4-(Trifluoromethyl)benzoic acid + 3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-amine | ~75% |
| Basic Hydrolysis | NaOH (aq.), ethanol, 80°C | Same as above | ~68% |
Reduction Reactions
The pyrazolo[3,4-d]pyrimidine core contains reducible sites, particularly the C=N bonds. Lithium aluminum hydride (LiAlH₄) selectively reduces the pyrimidine ring’s imine groups to amines without affecting the trifluoromethyl group . Similar reductions in pyrazolo-triazolo-pyrimidines yield saturated dihydro derivatives .
Example Reaction Pathway :
-
Substrate : N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide
-
Reagent : LiAlH₄, THF, 0°C → RT, 6 h
-
Product : Dihydro-pyrazolo[3,4-d]pyrimidine derivative with secondary amines .
Key Data :
Nucleophilic Substitution
The trifluoromethyl group’s electron-withdrawing nature activates the para-position of the benzamide ring for nucleophilic aromatic substitution (NAS). Chlorination and amination reactions have been reported in structurally related compounds.
Demonstrated Reactions :
| Position | Nucleophile | Conditions | Product |
|---|---|---|---|
| Benzamide para-CF₃ | NH₃ (excess) | CuCl₂, DMF, 120°C, 24 h | 4-Amino-N-(pyrazolyl)benzamide |
| Benzamide meta-CF₃ | Cl⁻ | FeCl₃, CHCl₃, 60°C | Chlorinated derivative |
Cross-Coupling Reactions
The phenyl group on the pyrazolo[3,4-d]pyrimidine ring participates in Suzuki-Miyaura couplings. Palladium-catalyzed reactions with aryl boronic acids enable diversification of the aryl moiety .
Typical Protocol :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 90°C, 12 h
-
Scope : Compatible with electron-rich and electron-poor boronic acids .
Representative Example :
| Starting Material | Boronic Acid | Product | Yield |
|---|---|---|---|
| Parent Compound | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-pyrazolo[3,4-d]pyrimidine derivative | 82% |
Condensation Reactions
The primary amine generated via hydrolysis (Section 1) reacts with carbonyl compounds to form Schiff bases. Studies on analogous pyrazolo-pyrimidines show condensation with aldehydes under mild conditions .
Reaction Table :
| Amine Derivative | Aldehyde/Ketone | Product | Application |
|---|---|---|---|
| 3-methyl-1-{1-phenyl-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-amine | Benzaldehyde | N-Benzylidene imine | Intermediate for metal complexes |
Oxidation Reactions
The methyl group on the pyrazole ring is susceptible to oxidation. KMnO₄ in acidic conditions converts methyl to carboxylic acid, enhancing water solubility.
Experimental Data :
-
Oxidizing Agent : KMnO₄, H₂SO₄, H₂O
-
Temperature : 70°C, 8 h
-
Product : Carboxylic acid derivative (confirmed by IR: 1705 cm⁻¹).
Biological Activity-Driven Modifications
To enhance kinase inhibition, the trifluoromethylbenzamide group is often modified via:
-
Sulfonation : Introducing sulfonyl groups at the benzene ring .
-
Heterocycle Fusion : Attaching triazolo rings to the pyrimidine core .
Case Study :
-
Derivative 6 in PLOS ONE study achieved nanomolar A₃ adenosine receptor affinity (Kᵢ = 11 nM) via strategic substitution.
Stability Under Physiological Conditions
The compound demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 4.2 h), with degradation primarily via amide hydrolysis. CYP450 enzymes further metabolize it into hydroxylated metabolites.
Scientific Research Applications
Structure Overview
| Component | Description |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Core structure linked to diverse bioactivity |
| Trifluoromethyl group | Enhances lipophilicity and biological activity |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting cell proliferation in breast and lung cancer models through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that the presence of the trifluoromethyl group enhances the compound's antibacterial activity by increasing membrane permeability and disrupting bacterial cell walls .
Antimicrobial Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6 μg/mL |
| Pseudomonas aeruginosa | 12 μg/mL |
| Staphylococcus aureus | 8 μg/mL |
Drug Development Potential
The unique structural features of this compound make it a promising candidate for further drug development. Its ability to modulate various biological pathways suggests potential applications in treating diseases beyond cancer and infections, including inflammatory conditions .
Case Study 1: Anticancer Activity
A study published in Molecules explored a series of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating that modifications at the 5-position significantly increased their anticancer activity against A549 lung cancer cells . The study indicated that the introduction of trifluoromethyl groups resulted in enhanced potency.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial effects, derivatives of pyrazolo compounds were synthesized and tested against various pathogens. The results showed that the trifluoromethyl-substituted compounds exhibited superior antimicrobial properties compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
Crystallographic and Analytical Data
Biological Activity
N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H22F3N7 |
| Molecular Weight | 445.48 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C=CC2=C(NN=C2N=C1C)C(=C(C=C2)C(F)(F)F)C(=O)N |
Anticancer Activity
Research indicates that compounds within the phenylpyrazolo[3,4-d]pyrimidine class exhibit potent anticancer properties. For instance, a study demonstrated that similar derivatives showed IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
The specific compound has been shown to inhibit tumor growth effectively and induce apoptosis in cancer cells. In vitro studies revealed that it significantly suppressed cell migration and disrupted cell cycle progression, leading to DNA fragmentation .
The mechanism by which this compound exerts its effects appears to involve dual inhibition of key signaling pathways, particularly those mediated by the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). Molecular docking studies suggest that this compound binds effectively to the active sites of these receptors, blocking their activity and thereby inhibiting tumor proliferation .
Pharmacological Studies
A comprehensive review of pharmacological studies highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in targeting various cancers. The following table summarizes key findings from recent research:
Case Studies
In one notable case study, a derivative similar to the compound was tested against several cancer cell lines, demonstrating significant antiproliferative activity. The study utilized both in vitro and in vivo models to assess the efficacy of the compound in reducing tumor size and enhancing survival rates among treated subjects .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
- The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, describes the use of substituted α-chloroacetamides and aryl halides under reflux conditions in acetonitrile or dichloromethane. Catalytic trifluoroacetic acid (TFA) is often employed to facilitate ring closure, as seen in , where TFA promoted the formation of pyrazolo-pyrimidine derivatives with yields up to 85% .
Q. How can spectroscopic data (NMR, IR, MS) validate the structure of intermediates and the final compound?
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.8 ppm). For example, in , the methyl group at the pyrazole ring resonated at δ 2.5 ppm .
- IR : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and NH (3240–3300 cm⁻¹) confirm functional groups () .
- Mass spectrometry : ESI-MS data (e.g., [M+H]+ at m/z 518.2 in ) ensures molecular weight validation .
Q. What reaction conditions optimize the coupling of the trifluoromethyl benzamide moiety?
- The benzamide group is introduced via nucleophilic acyl substitution. achieved this by reacting activated acyl chlorides with amines in dry DMF or toluene under inert atmospheres. Yields improved with catalytic bases like K₂CO₃ () .
Advanced Research Questions
Q. How do substituents on the pyrazole and pyrimidine rings influence physicochemical properties and bioactivity?
- Substituents modulate lipophilicity and binding affinity. For instance, demonstrated that electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability, while bulky aryl groups (e.g., 4-fluorophenyl in ) improve target selectivity. Computational studies (e.g., molecular docking in ) can predict steric and electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
